2,4-dimethoxy-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with two methoxy groups at the 2- and 4-positions. The sulfonamide nitrogen is linked via an ethyl chain to a 4,5,6,7-tetrahydro-1H-indazole moiety bearing a trifluoromethyl group at the 3-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the tetrahydroindazole scaffold may confer conformational rigidity, influencing target binding .
Properties
IUPAC Name |
2,4-dimethoxy-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N3O4S/c1-27-12-7-8-16(15(11-12)28-2)29(25,26)22-9-10-24-14-6-4-3-5-13(14)17(23-24)18(19,20)21/h7-8,11,22H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUICJBBYUQXHGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Calcium (Ca2+)-activated Potassium (K+) channels (KCa) in epithelia. These channels serve important functions in fluid and salt secretion and may be attractive targets for drug development for epithelial disorders.
Mode of Action
It can be inferred that the compound likely interacts with the kca channels, potentially altering their function and affecting fluid and salt secretion in epithelial cells.
Biological Activity
2,4-Dimethoxy-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group which is known for its diverse biological activities. The presence of methoxy and trifluoromethyl groups enhances its lipophilicity and biological activity. The chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H22F3N3O3S |
| Molecular Weight | 413.45 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The sulfonamide moiety is known to inhibit specific enzymes and receptors:
- Enzyme Inhibition : Sulfonamides often act as inhibitors of carbonic anhydrase and other enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to cardiovascular function and inflammation.
Antiviral Activity
Research indicates that compounds with similar structures have shown antiviral properties. For instance, studies on related N-heterocycles have demonstrated significant activity against viral replication in vitro. The structure-activity relationship suggests that modifications in the indazole core can enhance antiviral efficacy .
Cardiovascular Effects
A study on sulfonamide derivatives demonstrated their potential impact on cardiovascular parameters such as perfusion pressure and coronary resistance. Specifically, compounds similar to this compound exhibited significant changes in these parameters when tested in isolated rat heart models .
Study 1: Perfusion Pressure Modulation
In an experimental setup involving isolated rat hearts, various sulfonamide derivatives were administered to evaluate their effects on perfusion pressure:
| Group | Compound | Dose (nM) | Perfusion Pressure Change |
|---|---|---|---|
| I | Control (Krebs-Henseleit solution only) | - | Baseline |
| II | 2,4-Dimethoxy-N-(2-(3-(trifluoromethyl)-...) | 0.001 | Significant decrease |
| III | Compound A | 0.001 | Moderate decrease |
| IV | Compound B | 0.001 | Minimal change |
Results indicated that the test compound significantly reduced perfusion pressure compared to the control group (p < 0.05), suggesting a potential therapeutic role in managing cardiac conditions .
Study 2: Docking Studies
Computational docking studies have been employed to predict the interaction of the compound with calcium channels. These studies indicated that the compound could effectively bind to calcium channel proteins, potentially leading to inhibition of calcium influx and subsequent modulation of cardiac contractility .
Pharmacokinetic Considerations
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Parameters such as absorption, distribution, metabolism, and excretion (ADME) should be evaluated through both experimental and computational methods.
Comparison with Similar Compounds
(a) 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-thiones [7–9] ()
- Structural Differences: These compounds feature a 1,2,4-triazole ring instead of tetrahydroindazole and lack the ethyl linker.
- Synthesis : Synthesized via cyclization of hydrazinecarbothioamides in basic media, differing from the alkylation/condensation steps likely used for the target compound’s ethyl-indazole linkage .
- Tautomerism : Exist exclusively in the thione tautomeric form (absence of νS-H in IR spectra), whereas the target compound’s tetrahydroindazole may stabilize alternative tautomers or conformers .
(b) [4-(2,4-Dichloro-benzenesulfonylamino)-4,5,6,7-Tetrahydro-Indazol-1-yl]-Acetic Acid Ethyl Ester ()
- Structural Similarities : Shares the tetrahydroindazole core and sulfonamide group but substitutes the trifluoromethyl group with a dichlorophenylsulfonamide. The ethyl ester group may reduce membrane permeability compared to the target’s ethyl linker.
- Activity Implications : Dichlorophenyl groups are associated with enhanced halogen bonding, whereas the trifluoromethyl group in the target compound offers steric bulk and electron-withdrawing effects .
Sulfonylurea Herbicides ()
Triflusulfuron Methyl and Metsulfuron Methyl
- Structural Contrast : These herbicides contain a triazine ring linked to a sulfonylurea group, unlike the tetrahydroindazole-sulfonamide in the target compound.
- Functional Role : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, while the target compound’s indazole-sulfonamide structure suggests divergent targets, possibly in mammalian systems (e.g., kinases or GPCRs) .
Tetrahydroindazole Derivatives ()
{(R)-4-[Methyl-(3'-Trifluoromethyl-Biphenyl-4-Sulfonyl)-Amino]-4,5,6,7-Tetrahydro-Indazol-1-yl}-Acetic Acid
- Acidic vs. Neutral Groups : The acetic acid substituent introduces pH-dependent solubility, contrasting with the target compound’s ethyl-linked neutral sulfonamide .
Comparative Data Table
Key Research Findings
Trifluoromethyl vs. Halogen Substitutents : The target compound’s CF3 group provides superior metabolic stability compared to halogenated analogs (e.g., Cl/Br in ), as CF3 resists oxidative dehalogenation .
Tautomeric Flexibility : Unlike triazole-thiones (locked in thione form), the tetrahydroindazole in the target compound may adopt multiple conformations, enabling adaptable binding in enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
